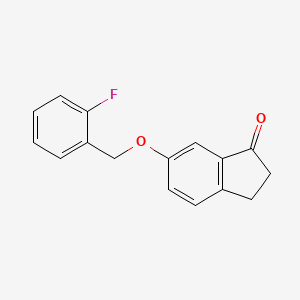

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C16H15FO2. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Indanone Derivatives

The compound has been used in the synthesis of various indanone derivatives. A study by Rahimpour et al. (2018) describes the synthesis of 2-(4-amino-substituted benzylidene)indanone derivatives through a reaction involving 4-fluorobenzaldehyde and 5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-one, leading to a novel class of 1-indanones with good yields (Rahimpour et al., 2018).

Corrosion Inhibition

In the context of corrosion inhibition, Saady et al. (2018) explored the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid solutions. These derivatives, including 2-benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, exhibited good inhibiting properties with high efficiency, suggesting potential industrial applications (Saady et al., 2018).

Crystal Structure Studies

Crystal structure studies of indanone derivatives have been conducted to understand their molecular and intermolecular interactions. Baddeley et al. (2017) reported the crystal structures and Hirshfeld surface calculations of various (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds (Baddeley et al., 2017).

G Protein-Coupled Receptor Agonist

A specific derivative, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. This discovery by Sakairi et al. (2012) highlights its potential in probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

Dibenzyl-Indene Dicarboxylate Synthesis

The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate, involving 1H-indene, highlights the versatility of indene derivatives in organic synthesis. This study by Olivieri et al. (2023) contributes to the understanding of diastereospecific reactions in organic chemistry (Olivieri et al., 2023).

Protective Group in Carbohydrate Chemistry

In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed to protect hydroxyl groups, was synthesized starting from 4-fluorobenzyl alcohol. This innovation by Spjut et al. (2010) demonstrates the compound's relevance in the protection and deprotection of functional groups in complex organic syntheses (Spjut et al., 2010).

Photovoltaic Properties

Ali et al. (2020) designed new molecules for enhanced photovoltaic properties using a central Naphthalene Di-Imide fragment with different end-capped acceptors, including 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene derivatives. This research contributes to the development of materials for solar cell technology (Ali et al., 2020).

Eigenschaften

IUPAC Name |

6-[(2-fluorophenyl)methoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKZLIBZUHHMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)